6-Bromoquinolin-3-amine dihydrochloride

Description

Systematic Nomenclature and Chemical Abstracts Service Registry Information

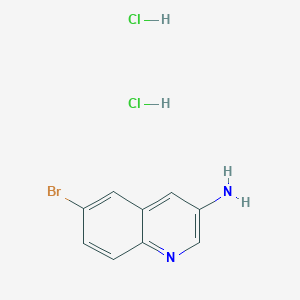

The compound 6-Bromoquinolin-3-amine dihydrochloride is officially registered under Chemical Abstracts Service number 1171078-83-3. This registry number serves as the primary identifier for the dihydrochloride salt form of the compound in chemical databases and commercial catalogs worldwide. The systematic name follows International Union of Pure and Applied Chemistry nomenclature conventions, designating the quinoline ring system with specific positional identifiers for the bromine and amine substituents.

Alternative nomenclature systems have been documented in various chemical databases, with the compound also referenced as 3-Amino-6-bromoquinoline dihydrochloride. This alternative naming convention emphasizes the amino functionality at the 3-position while maintaining the bromine designation at the 6-position of the quinoline heterocycle. The Molecular Design Limited number MFCD10703347 provides additional database referencing for this specific salt form.

Commercial suppliers and chemical databases have adopted consistent naming protocols for this compound, ensuring standardized identification across international markets. The systematic approach to nomenclature reflects the compound's structural complexity and the importance of precise chemical identification in research applications. Database entries consistently maintain the dihydrochloride salt designation to distinguish this form from the free base 6-bromoquinolin-3-amine, which carries a different Chemical Abstracts Service number.

Properties

IUPAC Name |

6-bromoquinolin-3-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2.2ClH/c10-7-1-2-9-6(3-7)4-8(11)5-12-9;;/h1-5H,11H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBEDTQZUKQCFLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(C=C2C=C1Br)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrCl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40656601 | |

| Record name | 6-Bromoquinolin-3-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40656601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1171078-83-3 | |

| Record name | 6-Bromoquinolin-3-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40656601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Amino-6-bromoquinoline dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

6-Bromoquinolin-3-amine dihydrochloride is a chemical compound notable for its potential biological activities, particularly in medicinal chemistry. This article reviews its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

- Molecular Formula : C₉H₈BrCl₂N₂

- Molecular Weight : 295.99 g/mol

- Structure : The compound features a bromine atom at the 6-position and an amino group at the 3-position of the quinoline ring system, existing as a dihydrochloride salt which enhances its solubility.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

- Antimicrobial Activity : Quinoline derivatives have shown promising antimicrobial effects. For instance, compounds with similar structures have been studied for their efficacy against various pathogens, including bacteria and fungi .

- Antiviral Properties : Recent studies have indicated that quinoline analogues exhibit antiviral activity against enteroviruses, with some compounds demonstrating significant inhibition rates . This suggests that this compound may also possess potential antiviral properties.

- Anticancer Potential : Quinoline derivatives are known for their anticancer activities. Research has shown that certain quinoline compounds can induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and interference with tubulin polymerization .

- Neuroprotective Effects : Some studies suggest that quinoline derivatives may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases by modulating inflammatory pathways .

The mechanisms underlying the biological activities of this compound include:

- Inhibition of Enzymatic Activity : Many quinoline derivatives act as enzyme inhibitors, affecting pathways crucial for pathogen survival or cancer cell proliferation.

- Induction of Apoptosis : The ability to trigger programmed cell death in cancer cells is a significant aspect of the anticancer activity of quinolines.

Table 1: Summary of Biological Activities

| Activity Type | Related Compounds | Observed Effects |

|---|---|---|

| Antimicrobial | Various quinolines | Inhibition of bacterial and fungal growth |

| Antiviral | Quinoline analogues | Significant inhibition of enterovirus replication |

| Anticancer | Quinoline derivatives | Induction of apoptosis in cancer cell lines |

| Neuroprotective | Certain quinolines | Modulation of neuroinflammatory responses |

Research Insights

- A study on quinoline analogues demonstrated that structural modifications significantly impact their biological activity, indicating that this compound could be optimized for enhanced effects .

- Another investigation highlighted the role of bromine substitution in enhancing the binding affinity to biological targets, which may be relevant for developing therapeutic agents from this compound.

Scientific Research Applications

Chemistry

6-Bromoquinolin-3-amine dihydrochloride serves as a building block in synthesizing complex organic molecules and heterocyclic compounds. Its ability to participate in nucleophilic substitution and coupling reactions enhances its role in organic synthesis.

| Reaction Type | Description |

|---|---|

| Nucleophilic Substitution | Replacement of bromine with nucleophiles |

| Coupling Reactions | Formation of biaryl compounds |

| Reduction | Production of 6-aminoquinoline derivatives |

Research indicates that this compound exhibits potential antimicrobial and anticancer properties. It has been studied for its interactions with various biological targets, including:

- Antiviral Activity : Inhibiting viral replication in cell lines.

- Enzyme Interaction : Modulating cytochrome P450 enzymes, affecting drug metabolism.

A study showed that derivatives of 6-bromoquinoline compounds demonstrated significant antiviral activity against enteroviruses, indicating potential therapeutic applications against viral infections .

Medical Applications

The compound is under investigation for its role in drug development, particularly as a kinase inhibitor . Its structural features allow it to interact with specific enzymes involved in cancer progression, making it a candidate for targeted therapies.

Case Study 1: Antiviral Efficacy

In a recent study published in Journal of Medicinal Chemistry, researchers evaluated the antiviral effects of quinoline analogs against EV-D68. They found that modifications to the amino group significantly enhanced antiviral potency, demonstrating the importance of structural optimization .

Case Study 2: Antimicrobial Properties

Another study highlighted the antimicrobial activity of metal complexes formed with 6-bromoquinolin-3-amine ligands. The results indicated notable efficacy against various bacterial strains, suggesting applications in developing new antimicrobial agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Putrescine Dihydrochloride and Cadaverine Dihydrochloride

These aliphatic diamine dihydrochlorides (e.g., putrescine dihydrochloride, C₄H₁₂N₂·2HCl; cadaverine dihydrochloride, C₅H₁₄N₂·2HCl) share the dihydrochloride salt formulation but differ in backbone structure. Unlike the aromatic quinoline core of 6-bromoquinolin-3-amine, these compounds are linear polyamines involved in cellular processes like cell proliferation. Their dihydrochloride forms are prepared similarly, via HCl neutralization of the free base, ensuring high purity (≥98%) and solubility in aqueous media .

Levocetirizine Dihydrochloride

Levocetirizine dihydrochloride (C₂₁H₂₅ClN₂O₃·2HCl) is a chiral antihistamine with a piperazine ring and carboxyl group. Like 6-bromoquinolin-3-amine, its dihydrochloride form improves solubility and receptor-binding efficacy. However, levocetirizine’s stereoselectivity (R-enantiomer) is critical for H1 receptor inhibition, whereas 6-bromoquinolin-3-amine lacks chiral centers but relies on bromine’s electronic effects for activity .

Tyramine and β-Phenylethylamine Derivatives

These monoamine derivatives (tyramine, β-phenylethylamine) lack the quinoline scaffold but are structurally simplified aromatic amines. Their dihydrochloride salts are used in analytical standards, highlighting the versatility of dihydrochloride formulations in diverse applications. However, their biological targets (e.g., neurotransmitter systems) differ from quinoline-based compounds .

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Purity | Solubility (Water) | Key Functional Groups |

|---|---|---|---|---|---|

| 6-Bromoquinolin-3-amine·2HCl | C₉H₆BrN₂·2HCl | ~303.9 | ≥95%* | High | Quinoline, Br, NH₂ |

| Putrescine·2HCl | C₄H₁₂N₂·2HCl | 161.07 | ≥98% | High | Aliphatic diamine |

| Levocetirizine·2HCl | C₂₁H₂₅ClN₂O₃·2HCl | 461.82 | >99% | High | Piperazine, carboxyl, Cl |

| Tyramine·HCl | C₈H₁₁NO·HCl | 173.64 | 99% | Moderate | Phenolic hydroxyl, NH₂ |

*Typical commercial purity inferred from analogous compounds .

Key Research Findings

- Solubility and Bioavailability: Dihydrochloride salts universally improve solubility; e.g., levocetirizine’s dihydrochloride form achieves 98% oral bioavailability, a trait likely shared by 6-bromoquinolin-3-amine .

- Substituent Effects: Bromine in 6-bromoquinolin-3-amine may confer greater metabolic stability compared to chlorine in levocetirizine, altering pharmacokinetics .

- Purity Standards: Commercial dihydrochloride compounds (e.g., putrescine, cadaverine) adhere to ≥98% purity, suggesting similar benchmarks for 6-bromoquinolin-3-amine .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 6-Bromoquinolin-3-amine dihydrochloride with high purity?

- Methodological Answer : Synthesis should prioritize regioselective bromination of the quinoline scaffold, followed by amination at the 3-position. A two-step approach is recommended:

Bromination : Use a brominating agent (e.g., NBS or Br₂) under controlled conditions to avoid over-bromination. Monitor reaction progress via TLC or HPLC .

Amination : Employ nucleophilic substitution or catalytic coupling (e.g., Buchwald-Hartwig) for amine introduction. Post-synthesis, purify via recrystallization in HCl/ethanol to isolate the dihydrochloride salt. Purity (>98%) should be confirmed via NMR (¹H/¹³C) and LC-MS .

- Safety Note : Handle brominating agents and HCl in fume hoods with PPE (gloves, goggles) to avoid inhalation or skin contact .

Q. How should researchers characterize the structural integrity of this compound?

- Analytical Workflow :

- Elemental Analysis : Confirm molecular formula (e.g., C₉H₈BrN₂·2HCl) and stoichiometry.

- Spectroscopy : Use ¹H NMR to verify substitution patterns (e.g., absence of undesired bromination at positions 5 or 7). Peaks for aromatic protons and NH₂ groups should align with predicted splitting patterns .

- Mass Spectrometry : ESI-MS in positive ion mode to detect [M+H]⁺ and isotopic peaks consistent with bromine (≈1:1 ratio for ⁷⁹Br/⁸¹Br) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across assays?

- Root Cause Analysis :

- Assay Conditions : Variability in buffer pH, ionic strength, or reducing agents (e.g., DTT) may alter compound stability or target binding. For example, HCl salt forms can protonate under acidic conditions, affecting solubility .

- Batch Variability : Compare COA data (purity, byproducts) across batches. Trace metal impurities (e.g., Pd from coupling reactions) may inhibit enzyme activity .

- Mitigation Strategy :

- Standardize assay protocols (e.g., pre-equilibrate compound in assay buffer for 30 min).

- Use orthogonal assays (e.g., SPR for binding affinity vs. cellular IC₅₀) to validate target engagement .

Q. What strategies optimize this compound for in vitro cellular assays targeting kinase inhibition?

- Experimental Design :

Solubility Optimization : Prepare stock solutions in DMSO (≤10 mM) and dilute in PBS with 0.01% Tween-80 to prevent aggregation .

Dose-Response Curves : Use a 10-point dilution series (1 nM–100 µM) to capture full dynamic range. Include controls for off-target effects (e.g., parental cell lines lacking the kinase).

Data Normalization : Normalize activity to vehicle (DMSO) and positive controls (e.g., staurosporine for pan-kinase inhibition) .

- Advanced Profiling : Pair with phosphoproteomics to identify off-target kinase interactions and validate selectivity .

Q. How can researchers address discrepancies between computational predictions and experimental results for this compound’s reactivity?

- Computational-Experimental Alignment :

- DFT Calculations : Compare predicted reaction pathways (e.g., bromine displacement energy barriers) with experimental kinetics. Adjust solvation models (e.g., PCM for aqueous vs. SMD for DMSO) to improve accuracy .

- Synthetic Feasibility : Use retrosynthesis tools (e.g., Reaxys or Pistachio) to identify low-yield steps (e.g., amine coupling under steric hindrance) and propose alternative routes .

Data Reproducibility & Reporting Standards

Q. What metadata are critical for ensuring reproducibility in studies involving this compound?

- Essential Metadata :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.